1-Methyl-N-trityl-1H-pyrazol-5-amine

Description

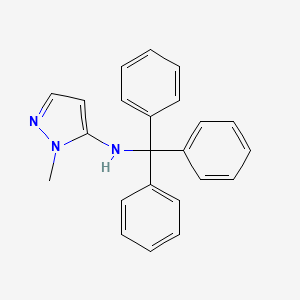

1-Methyl-N-trityl-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at the 1-position of the pyrazole ring and a trityl (triphenylmethyl) group attached to the 5-amino substituent. The trityl group (C(C₆H₅)₃) confers steric bulk and lipophilicity, distinguishing this compound from simpler pyrazol-5-amine analogs. The compound’s stability and solubility are likely influenced by the trityl group, which reduces polarity compared to smaller substituents .

Properties

Molecular Formula |

C23H21N3 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2-methyl-N-tritylpyrazol-3-amine |

InChI |

InChI=1S/C23H21N3/c1-26-22(17-18-24-26)25-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18,25H,1H3 |

InChI Key |

VESLHAZVGLNWLE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-N-trityl-1H-pyrazol-5-amine can be synthesized through a multi-step process. One common method involves the protection of the amino group of 1-methyl-1H-pyrazol-5-amine with a trityl group. The synthesis typically starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which can be achieved by reacting 1-methylpyrazole with an appropriate amine source under controlled conditions .

The tritylation step involves the reaction of 1-methyl-1H-pyrazol-5-amine with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-trityl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The trityl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of pyrazole amines.

Scientific Research Applications

1-Methyl-N-trityl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators

Mechanism of Action

The mechanism of action of 1-Methyl-N-trityl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trityl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The trityl group in the target compound significantly increases molecular weight and steric hindrance compared to methyl or ethyl substituents. This reduces solubility in polar solvents but may improve stability against enzymatic degradation.

- Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl in ) alter the pyrazole ring’s electron density, affecting reactivity and spectral properties.

Spectroscopic Comparison

Notable Trends:

- Trityl Group Impact : The aromatic protons of the trityl group dominate the ¹H-NMR spectrum, masking other signals.

- Pyrazole Ring Shifts : Pyrazole H-4 protons resonate near δ 5.5–6.5 in most analogs, sensitive to adjacent substituents .

Physicochemical Properties

Biological Activity

1-Methyl-N-trityl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Its structure features a trityl group (triphenylmethyl) attached to the nitrogen atom and a methyl group on the pyrazole ring. This compound is notable for its unique chemical properties, which are influenced significantly by the trityl group, enhancing its lipophilicity and steric hindrance, making it suitable for various applications in medicinal chemistry and material science.

The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor. By binding to the active sites of specific enzymes, it can prevent substrate binding and inhibit catalytic activity. The trityl group enhances interaction with hydrophobic regions in proteins, potentially increasing the compound's effectiveness in biological systems.

Applications in Medicinal Chemistry

This compound has been explored for its potential in synthesizing pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural characteristics allow it to serve as an intermediate in developing various biologically active compounds.

Case Studies

- Anti-Cancer Activity : In related studies involving pyrazole derivatives, compounds similar to this compound have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, certain pyrazoline hybrids demonstrated IC50 values ranging from 0.21 to 0.31 μM against human cancer cell lines, indicating potent anti-cancer properties .

- Enzyme Inhibition : Research has indicated that modifications in pyrazole derivatives can lead to enhanced inhibitory effects on specific enzymes involved in cancer progression. The structure-activity relationship (SAR) studies suggest that compounds with electron-withdrawing groups exhibit stronger biological activity compared to their electron-donating counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazol-5-ylamine | Lacks trityl group; less lipophilic | Reduced enzyme inhibition potential |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Contains phenyl instead of trityl; altered reactivity | Varies based on substitution effects |

The presence of the trityl group in this compound significantly enhances its biological activity compared to similar compounds lacking this feature .

Synthetic Routes

The synthesis of this compound typically involves:

- Preparation of 1-methyl-1H-pyrazol-5-amine : This is achieved by reacting 1-methylpyrazole with an appropriate amine source.

- Tritylation : The amino group is protected by reacting with triphenylmethyl chloride in the presence of bases like sodium hydride or potassium carbonate, usually conducted in aprotic solvents such as DMF or THF at elevated temperatures.

Chemical Reactions

This compound can undergo various reactions:

- Substitution Reactions : The trityl group can be replaced by other functional groups.

- Oxidation and Reduction : It can form oxides or reduced amines.

These reactions expand its utility in synthetic chemistry and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.